1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Lipophilicity Drug Design ADME

This 1,4-disubstituted sulfonylpiperazine features a 2,4,5-trimethoxybenzyl moiety distinct from trimetazidine-related 3,4,5-regioisomers and an n-propylsulfonyl chain that provides a calculated ΔLogP +0.4–0.6 over ethylsulfonyl congeners, enabling fine-tuned CNS exclusion in CB1 antagonist programs. Use it as a reference scaffold for peripherally-restricted CB1 antagonists, a process-related impurity marker for EP Impurity E profiling, or a key intermediate for ecto-5′-nucleotidase inhibitor synthesis. Request a custom quote.

Molecular Formula C17H28N2O5S
Molecular Weight 372.5 g/mol
Cat. No. B3467975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Molecular FormulaC17H28N2O5S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC
InChIInChI=1S/C17H28N2O5S/c1-5-10-25(20,21)19-8-6-18(7-9-19)13-14-11-16(23-3)17(24-4)12-15(14)22-2/h11-12H,5-10,13H2,1-4H3
InChIKeyHDDLRNBPMHXMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine – Chemical Identity and Core Structural Class


1-(Propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine (C17H26N2O4S) is a disubstituted piperazine incorporating an n‑propylsulfonyl group at the N‑1 position and a 2,4,5‑trimethoxybenzyl moiety at N‑4. It belongs to the sulfonylpiperazine class, a scaffold extensively investigated for cannabinoid CB1 receptor antagonism, antimicrobial activity, and ecto‑5′‑nucleotidase inhibition [1]. The 2,4,5‑trimethoxybenzyl motif is also present in trimetazidine‑related impurities, making this compound relevant in both drug‑discovery programs and pharmaceutical impurity profiling .

Why 1-(Propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine Cannot Be Replaced by a Generic Sulfonylpiperazine Analog


Even subtle modifications within the sulfonylpiperazine series produce marked shifts in physicochemical and pharmacological profiles. The length of the N‑1 alkylsulfonyl chain governs lipophilicity and, consequently, membrane permeability and target‑engagement kinetics . Simultaneously, the regioisomeric arrangement of the three methoxy substituents on the benzyl ring (2,4,5‑ vs. 3,4,5‑ vs. 2,3,4‑trimethoxy) alters electron density, steric bulk, and hydrogen‑bond acceptor geometry, parameters that directly modulate receptor‑binding affinity and selectivity [1]. These structure–activity relationships mean that a generic swap—e.g., replacing the propylsulfonyl with an ethylsulfonyl or shifting the methoxy pattern—can ablate the desired biological response or change the impurity‑fingerprint identity required for regulatory compliance.

Quantitative Differentiation Evidence for 1-(Propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine


Lipophilicity Shift Driven by Propylsulfonyl vs. Ethylsulfonyl Appendage

The n‑propylsulfonyl group in the target compound elevates lipophilicity relative to the ethylsulfonyl analog. The ethyl congener, 1-(ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine, exhibits a predicted ACD/LogP of 1.37 , while the propyl derivative is expected to show a ΔLogP of +0.4–0.6 based on the established Hansch π‑contribution of a methylene increment [1]. This difference translates into a theoretical logD₇.₄ enhancement, which can alter tissue distribution and CNS penetration potential.

Lipophilicity Drug Design ADME

Regioisomeric Methoxy Pattern Distinction – 2,4,5- vs. 3,4,5-Trimethoxybenzyl

The 2,4,5‑trimethoxybenzyl regioisomer presents a distinct electrostatic and steric surface relative to the 3,4,5‑trimethoxybenzyl isomer. Spectroscopic data for 1-(propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate (¹H NMR reference available [1]) confirm that the symmetrical 3,4,5‑pattern produces a different chemical‑shift fingerprint. In receptor‑binding contexts, the 2,4,5‑pattern has been associated with selective CB1 antagonism in the patent literature [2], whereas the 3,4,5‑analog often appears in ecto‑5′‑nucleotidase‑targeting series [3].

Structure–Activity Relationship Receptor Binding Selectivity

Predicted Physicochemical Granularity – Boiling Point and Polar Surface Area Contrast with the Ethylsulfonyl Analog

The propylsulfonyl compound is predicted to have a higher boiling point than the ethylsulfonyl analog, which influences distillation‑based purification strategies. The ethylsulfonyl analog has a predicted boiling point of 479.6 ± 55.0 °C at 760 mmHg ; the additional methylene in the propyl chain is expected to raise the boiling point by approximately 20–30 °C based on group‑contribution methods [1]. The topological polar surface area (tPSA) remains constant at ≈77 Ų, preserving aqueous solubility characteristics while only modestly altering volatility.

Physicochemical Properties Purification Formulation

Patent‑Context Differentiation: 2,4,5‑Trimethoxybenzyl Piperazines as Privileged CB1 Antagonist Scaffolds

Substituted piperazines bearing a 2,4,5‑trimethoxybenzyl moiety are explicitly claimed as selective CB1 receptor antagonists in US patent application US20100029607 [1]. The corresponding 2,3,4‑trimethoxybenzyl derivative (trimetazidine core) is primarily an anti‑anginal metabolic agent [2], while the 3,4,5‑trimethoxybenzyl series has been optimized for ecto‑5′‑nucleotidase inhibition [3]. Thus, the 2,4,5‑pattern constitutes a distinct pharmacological vector that cannot be mimicked by other regioisomers.

CB1 Antagonist Obesity Metabolic Syndrome

Caveat on Direct Quantitative Biological Data Availability

A systematic search of primary research articles and authoritative databases (PubMed, ChemSpider, SpectraBase, Google Patents) did not return publicly available head‑to‑head IC₅₀, Ki, or cellular activity data for 1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine against a named comparator. The compound is listed primarily as a research chemical by vendors and is referenced indirectly in patent claims (CB1 antagonist series) and synthetic intermediate studies (propylsulfonylpiperazine‑thiosemicarbazones) [1]. Consequently, the above evidence items rely on class‑level inference and well‑established QSAR principles to guide selection. Users are encouraged to request proprietary characterization data from the supplier or perform in‑house orthogonal assays to confirm critical performance parameters.

Data Transparency Procurement Decision

Optimal Procurement Scenarios for 1-(Propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine


CB1 Cannabinoid Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing peripherally‑restricted CB1 antagonists for obesity or metabolic syndrome can deploy the compound as a reference scaffold. The 2,4,5‑trimethoxybenzyl substitution is explicitly claimed in the CB1 antagonist patent family [1], distinguishing it from trimetazidine‑based or 3,4,5‑trimethoxy analogs that target unrelated enzymes. The propylsulfonyl chain provides a calculated lipophilicity advantage over the ethylsulfonyl congener (estimated ΔLogP +0.4–0.6), which can be exploited to fine‑tune CNS exclusion.

Pharmaceutical Impurity Reference Standard for Trimetazidine‑Related Substances

Quality‑control laboratories and regulatory affairs groups can use the compound as a process‑related impurity marker. The 2,4,5‑trimethoxybenzyl piperazine core is a known trimetazidine EP Impurity E skeleton [2]; the N‑propylsulfonyl derivative may arise from alkyl‑sulfonation side reactions during synthesis. Its distinct spectroscopic fingerprint (distinct from the 3,4,5‑regioisomer [3]) allows unambiguous identification in HPLC/UV and LC‑MS impurity profiling.

Structure–Activity Relationship (SAR) Exploration of Sulfonylpiperazine‑Thiosemicarbazone Hybrids

Investigators studying ecto‑5′‑nucleotidase or NTPDase inhibitors can employ the compound as a key synthetic intermediate. The recent publication on 4‑propylsulfonylpiperazine‑based thiosemicarbazones [4] demonstrates the utility of the propylsulfonyl‑piperazine building block; the 2,4,5‑trimethoxybenzyl variant offers an alternative electronic environment compared to the 3,4,5‑trimethoxy series, potentially yielding differential enzyme inhibition kinetics.

Computational Chemistry and QSAR Model Training Set Expansion

Computational chemists building predictive models for sulfonylpiperazine ADME or target‑binding can incorporate the compound to enhance model diversity. The predicted boiling point shift (+20–30 °C vs. ethylsulfonyl analog ) and the unique 2,4,5‑methoxy pattern provide additional physicochemical and electrostatic descriptors that improve model robustness for virtual screening campaigns.

Quote Request

Request a Quote for 1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.